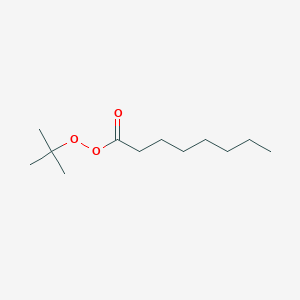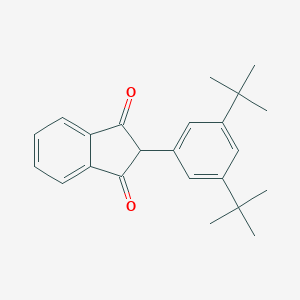
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-, also known as DIBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used in the synthesis of organic compounds and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is not fully understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic species, leading to the formation of new bonds. This mechanism has been utilized in various organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. However, it has been shown to exhibit some cytotoxic effects in cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, the limitations of this compound include its limited solubility in certain solvents and its potential toxicity.
Orientations Futures
There are several future directions for the research on 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)-. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- is a promising compound with potential applications in various fields, including organic synthesis and medicine. The synthesis of this compound can be achieved through various methods, and it has shown promising results in scientific research. Future research on this compound should focus on developing new synthetic methods, investigating its potential applications in medicine, and ensuring its safe use in various applications.
Méthodes De Synthèse
The synthesis of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- can be achieved through various methods. One of the most common methods is the reaction of 3,5-di-tert-butylphenol with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- with a yield of around 80%.
Applications De Recherche Scientifique
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a key reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Propriétés
Numéro CAS |
13936-01-1 |
|---|---|
Nom du produit |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Formule moléculaire |
C23H26O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(3,5-ditert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H26O2/c1-22(2,3)15-11-14(12-16(13-15)23(4,5)6)19-20(24)17-9-7-8-10-18(17)21(19)25/h7-13,19H,1-6H3 |
Clé InChI |
ITVMYFGQCMFWIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C(C)(C)C |
Synonymes |
1,3-Indandione, 2-(3,5-di-tert-butylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



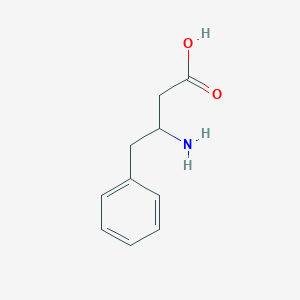
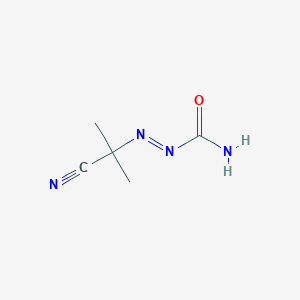
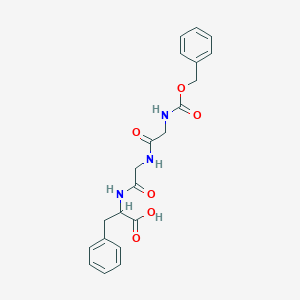
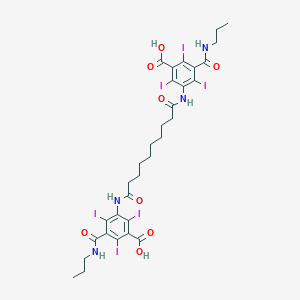
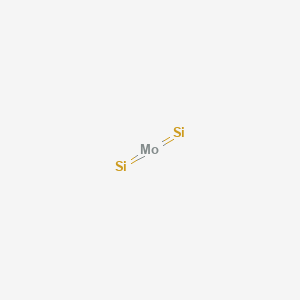
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
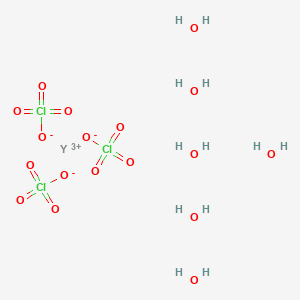
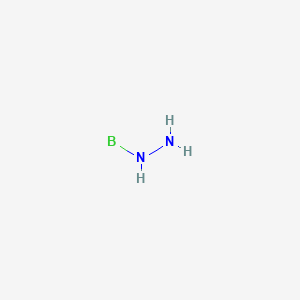
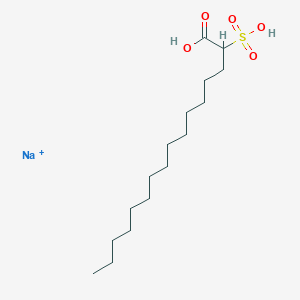

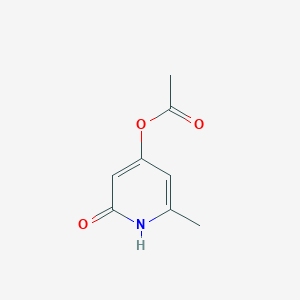
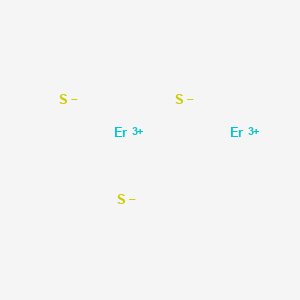
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
